molecular formula C6H5ClF2IN B2511339 2,4-Difluoro-6-iodoaniline;hydrochloride CAS No. 2171801-87-7

2,4-Difluoro-6-iodoaniline;hydrochloride

Cat. No. B2511339
CAS RN: 2171801-87-7
M. Wt: 291.46
InChI Key: MKAXCIYYCKSOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-6-iodoaniline;hydrochloride is a halogenated aniline derivative, which is a compound characterized by the presence of halogen atoms (fluorine and iodine) attached to an aniline structure. Aniline derivatives are important in various fields, including pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of halogenated anilines typically involves halogen exchange reactions and functional group transformations. For instance, the preparation of 2,6-difluoroaniline as described in one study involves starting from 2,6-dichlorobenzonitrile and undergoing a halogen exchange to introduce fluorine atoms, followed by partial hydrolysis and a Hofmann rearrangement to yield the aniline . Although the specific synthesis of 2,4-difluoro-6-iodoaniline;hydrochloride is not detailed in the provided papers, similar methodologies could be applied, adjusting the starting materials and reaction conditions to introduce the appropriate halogen atoms at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated anilines is crucial for their reactivity and physical properties. For example, the crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined to be monoclinic with specific lattice parameters and features classical intra- and intermolecular hydrogen bonds as well as dispersive halogen interactions . These structural characteristics are likely to influence the behavior of 2,4-difluoro-6-iodoaniline;hydrochloride in solid-state and may affect its reactivity in chemical reactions.

Chemical Reactions Analysis

Halogenated anilines participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of halogen atoms can make the aromatic ring more reactive towards nucleophilic substitution reactions. The fluorine atoms, being highly electronegative, can activate the ring towards electrophilic substitution as well. The iodine atom in 2,4-difluoro-6-iodoaniline;hydrochloride could potentially be utilized in further functionalization reactions, such as coupling reactions used in the synthesis of biaryl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines like 2,4-difluoro-6-iodoaniline;hydrochloride are influenced by the nature and position of the halogen substituents. These properties include melting and boiling points, solubility, density, and stability. The presence of strong intra- and intermolecular interactions, as seen in related compounds , can affect the compound's melting point and solubility. The specific physical and chemical properties of 2,4-difluoro-6-iodoaniline;hydrochloride would need to be determined experimentally, but insights can be gained from structurally similar compounds.

Scientific Research Applications

Haloaniline-Induced Nephrotoxicity

Haloanilines, including compounds similar to 2,4-difluoro-6-iodoaniline, are studied for their nephrotoxic effects. Research by Hong et al. (2000) examined the in vitro nephrotoxicity of haloaniline derivatives, highlighting their use as chemical intermediates in various industries and their potential health impacts. This study underscores the importance of understanding the biological effects of chemical compounds used in manufacturing (Hong, Anestis, Henderson, & Rankin, 2000).

Influence of Fluorine Substitution

The influence of fluorine substitution on nonbonding interactions in para-halogeno anilines has been explored to understand the impact on halogen bonds and hydrogen bonds, which are crucial in drug-protein interactions. Pietruś et al. (2021) provide insights into how fluorine substitution affects these interactions, offering a basis for the design of fluorinated/halogenated drugs and materials (Pietruś et al., 2021).

Electrochemical Oxidation Studies

The electrochemical oxidation of haloanilines, including iodoaniline derivatives, has been investigated to understand their reactivity and potential applications in synthetic chemistry. Kádár et al. (2001) explored the oxidation mechanisms, providing insights into the synthesis and functionalization of haloaniline compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).

Metallation and Regiocontrol in Synthesis

The metallation of difluoroaniline derivatives has been studied for its implications in organic synthesis, demonstrating the influence of fluorine on regiocontrol. Such studies offer valuable methodologies for the synthesis of complex organic molecules, highlighting the versatility of haloaniline compounds in synthetic strategies (Thornton & Jarman, 1990).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-difluoro-6-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAXCIYYCKSOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-iodoaniline hydrochloride

CAS RN

2171801-87-7
Record name 2,4-difluoro-6-iodoaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.